molecular formula C6H13Cl2OP B1349307 Hexylphosphonic dichloride CAS No. 928-64-3

Hexylphosphonic dichloride

Cat. No. B1349307
CAS RN: 928-64-3
M. Wt: 203.04 g/mol
InChI Key: GZXBQDURAKBNAZ-UHFFFAOYSA-N
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Description

Hexylphosphonic dichloride (HPDC) is a phosphonic acid derivative used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive with water. HPDC is widely used as a coupling agent in the synthesis of various organic compounds.

Scientific Research Applications

1. Development of Flame Retardant Solid Polymer Electrolytes

Hexylphosphonic dichloride (HPD) has been used in the development of flame retardant solid polymer electrolytes for lithium polymer batteries. A green synthesis technique involving polycondensation under microwave irradiation of HPD with bisphenol was described, resulting in a polymer with high thermal stability, beginning to lose weight above 280°C. The electrochemical properties of the solid polymer electrolytes obtained from the polyphosphonate complexed with different lithium salts were determined, showcasing its potential in battery technology (Popa et al., 2017).

2. Usage in Synthesis of Phosphorylated Cyclotriphosphazenes

HPD has also played a role in the synthesis of phosphorylated cyclotriphosphazenes, a class of compounds with potential applications in various fields. The synthesis process involved the reaction of hexachlorocyclotriphosphazene with diethyl 4-hydroxyphenylphosphonate in the presence of anhydrous potassium carbonate, leading to the production of hexaarylphosphono derivatives. These compounds were characterized by various spectroscopic methods and showed interesting thermal properties (Lejeune et al., 2008).

3. Role in Quantum Rods Growth

In the field of nanotechnology, HPD has been utilized in the shape evolution of CdSe quantum confined nanorods (quantum rods). HPD, as a strong cadmium ligand, plays a crucial role in enabling the high monomer concentrations necessary for the growth of quantum rods. This application highlights its significance in the controlled synthesis of nanostructures (Peng & Peng, 2001).

Mechanism of Action

Target of Action

Hexylphosphonic dichloride is a chemical compound with the formula CH3(CH2)5P(O)Cl2 It’s known that phosphonic dichlorides, in general, are used in the synthesis of phosphonate esters and acids , which have a wide range of applications in various fields including medicine, agriculture, and industry.

Mode of Action

The mode of action of Hexylphosphonic dichloride involves its reaction with other compounds to form phosphonate esters and acids . The exact mechanism of this interaction depends on the specific conditions and reactants involved in the process.

properties

IUPAC Name

1-dichlorophosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXBQDURAKBNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370141
Record name Hexylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexylphosphonic dichloride

CAS RN

928-64-3
Record name Hexylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylphosphonic dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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